Cas no 1604809-74-6 (2-methyl-5-(1H-pyrazol-3-yl)benzonitrile)

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is a versatile heterocyclic compound featuring a benzonitrile core substituted with a methyl group and a pyrazole moiety. Its structural framework makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both nitrile and pyrazole functional groups enhances its reactivity, enabling diverse derivatization pathways. This compound exhibits favorable stability under standard conditions, ensuring reliable handling and storage. Its well-defined molecular structure allows for precise modifications, making it a useful building block in medicinal chemistry and material science research. High purity grades are typically available to meet rigorous application requirements.
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile structure
1604809-74-6 structure
商品名:2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
CAS番号:1604809-74-6
MF:C11H9N3
メガワット:183.209261655807
MDL:MFCD31600295
CID:5606925
PubChem ID:90109404

2-methyl-5-(1H-pyrazol-3-yl)benzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 2-methyl-5-(1H-pyrazol-3-yl)-
    • 1604809-74-6
    • EN300-843025
    • 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile
    • GPQOAHMYFBRGRV-UHFFFAOYSA-N
    • SCHEMBL15657561
    • 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
    • MDL: MFCD31600295
    • インチ: 1S/C11H9N3/c1-8-2-3-9(6-10(8)7-12)11-4-5-13-14-11/h2-6H,1H3,(H,13,14)
    • InChIKey: GPQOAHMYFBRGRV-UHFFFAOYSA-N
    • ほほえんだ: C(#N)C1=CC(C2C=CNN=2)=CC=C1C

計算された属性

  • せいみつぶんしりょう: 183.079647300g/mol
  • どういたいしつりょう: 183.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 52.5Ų

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3(Predicted)
  • ふってん: 415.3±33.0 °C(Predicted)
  • 酸性度係数(pKa): 12.87±0.10(Predicted)

2-methyl-5-(1H-pyrazol-3-yl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-843025-0.1g
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
1604809-74-6 95.0%
0.1g
$640.0 2025-02-21
Enamine
EN300-843025-10.0g
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
1604809-74-6 95.0%
10.0g
$3131.0 2025-02-21
Enamine
EN300-843025-0.25g
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
1604809-74-6 95.0%
0.25g
$670.0 2025-02-21
Enamine
EN300-843025-1.0g
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
1604809-74-6 95.0%
1.0g
$728.0 2025-02-21
Enamine
EN300-843025-0.05g
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
1604809-74-6 95.0%
0.05g
$612.0 2025-02-21
Enamine
EN300-843025-5g
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
1604809-74-6
5g
$2110.0 2023-09-02
Enamine
EN300-843025-5.0g
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
1604809-74-6 95.0%
5.0g
$2110.0 2025-02-21
Enamine
EN300-843025-0.5g
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
1604809-74-6 95.0%
0.5g
$699.0 2025-02-21
Enamine
EN300-843025-2.5g
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
1604809-74-6 95.0%
2.5g
$1428.0 2025-02-21
Enamine
EN300-843025-10g
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
1604809-74-6
10g
$3131.0 2023-09-02

2-methyl-5-(1H-pyrazol-3-yl)benzonitrile 関連文献

2-methyl-5-(1H-pyrazol-3-yl)benzonitrileに関する追加情報

Introduction to 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS No. 1604809-74-6)

2-methyl-5-(1H-pyrazol-3-yl)benzonitrile is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a benzonitrile moiety with a pyrazole ring. This structural configuration has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The compound, identified by the CAS number 1604809-74-6, represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and anti-inflammatory treatments.

The molecular structure of 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile consists of a benzene ring substituted with a nitrile group at the 4-position and a methyl group at the 2-position. The pyrazole ring is attached at the 5-position of the benzene ring, forming a conjugated system that enhances its chemical reactivity and biological activity. This conjugation is particularly noteworthy, as it allows for interactions with various biological targets, including enzymes and receptors involved in disease pathways.

In recent years, there has been a growing interest in heterocyclic compounds, such as those containing pyrazole moieties, due to their diverse pharmacological properties. Pyrazole derivatives have been extensively studied for their potential in modulating biological processes, including inflammation, pain perception, and cell proliferation. The presence of the benzonitrile group in 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile further contributes to its pharmacological profile by enabling hydrogen bonding interactions and influencing metabolic stability.

One of the most compelling aspects of 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile is its versatility as a building block for drug design. The compound can be further modified through various chemical transformations to yield derivatives with enhanced or tailored biological activities. For instance, functionalization of the nitrile group can lead to amides or carboxylic acids, which are common pharmacophores in many therapeutic agents. Similarly, modifications at the pyrazole ring can introduce additional substituents that fine-tune the compound's affinity for specific biological targets.

Recent studies have highlighted the potential of 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile in the development of anticancer agents. The compound has been shown to exhibit inhibitory effects on certain kinases and other enzymes involved in tumor growth and progression. These findings are particularly exciting, as they suggest that further optimization of this scaffold could lead to the discovery of novel chemotherapeutic drugs. Additionally, preclinical studies have indicated that derivatives of this compound may have applications in treating other types of malignancies, including those resistant to conventional therapies.

The anti-inflammatory properties of 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile have also been explored in recent research. In vitro studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting key mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects are particularly relevant given the widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs) for managing chronic inflammatory conditions. By targeting these pathways, 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile and its derivatives may offer alternative therapeutic strategies with potentially fewer side effects.

The synthesis of 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzonitriles and hydrazine derivatives under controlled conditions. The introduction of the methyl group at the 2-position can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods. Once synthesized, the compound can be purified using techniques such as column chromatography or recrystallization to obtain material suitable for further pharmacological evaluation.

The pharmacokinetic properties of 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile are another critical aspect that influences its potential as a drug candidate. Studies have shown that this compound exhibits moderate solubility in both water and organic solvents, which is favorable for formulation into various dosage forms. Additionally, preliminary metabolic studies suggest that it undergoes biotransformation via cytochrome P450 enzymes, which is important for understanding its potential interactions with other drugs.

In conclusion,2-methyl-5-(1H-pyrazol-3-ybentonontril (CAS No. 1604809_74_6) represents a valuable scaffold for medicinal chemistry research due to its unique structural features and promising biological activities. Its potential applications in oncology and anti-inflammatory treatments make it an attractive candidate for further development. As research continues to uncover new insights into its pharmacological properties,this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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